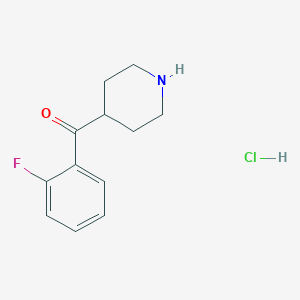

4-(2-Fluorobenzoyl)piperidine hydrochloride

Description

4-(2-Fluorobenzoyl)piperidine hydrochloride (CAS 64671-29-0) is a fluorinated piperidine derivative with the molecular formula C₁₂H₁₄FNO·HCl and a molecular weight of 243.74 g/mol . Its structure consists of a piperidine ring substituted at the 4-position with a 2-fluorobenzoyl group (ortho-fluorophenyl ketone). This compound is primarily utilized as a pharmaceutical intermediate in the synthesis of bioactive molecules, particularly those targeting central nervous system (CNS) disorders or receptor modulation .

Propriétés

IUPAC Name |

(2-fluorophenyl)-piperidin-4-ylmethanone;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14FNO.ClH/c13-11-4-2-1-3-10(11)12(15)9-5-7-14-8-6-9;/h1-4,9,14H,5-8H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOCFQMBSDJUUBB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1C(=O)C2=CC=CC=C2F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15ClFNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90525111 | |

| Record name | (2-Fluorophenyl)(piperidin-4-yl)methanone--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90525111 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64671-29-0 | |

| Record name | (2-Fluorophenyl)(piperidin-4-yl)methanone--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90525111 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Reagents and Conditions

The most widely documented method involves reacting 2-fluorobenzoyl chloride with piperidine in the presence of a base such as triethylamine (TEA). The reaction is conducted in anhydrous dichloromethane (DCM) at 0–5°C to minimize side reactions.

Procedure

-

Acylation : Piperidine (1.0 equiv) is dissolved in DCM, followed by dropwise addition of 2-fluorobenzoyl chloride (1.1 equiv) and TEA (1.2 equiv). The mixture is stirred for 4–6 hours at 0°C.

-

Work-Up : The organic layer is washed with water, dried over sodium sulfate, and concentrated under reduced pressure to yield the free base.

-

Salt Formation : The free base is dissolved in ethanol, and concentrated HCl is added dropwise. The hydrochloride salt precipitates, is filtered, and recrystallized from ethanol/ether.

Yield and Purity

-

Yield : 65–75% (free base), 85–90% after salt formation.

-

Purity : >98% (HPLC) after recrystallization.

Solvent-Free Thermal Acylation

Reagents and Conditions

Adapted from solvent-free methodologies for analogous compounds, this method avoids solvents by heating 2-fluorobenzoyl chloride and piperidine directly.

Procedure

-

Mixing : Equimolar quantities of 2-fluorobenzoyl chloride and piperidine are combined in powder form.

-

Thermal Reaction : The mixture is heated to 100–120°C until fusion occurs. After 2 hours, the molten mass solidifies into a microcrystalline product.

-

Purification : The crude product is dissolved in dioxane (1:10 w/v) and recrystallized.

Yield and Purity

-

Yield : 80–85% (crude), 90–95% after recrystallization.

-

Purity : >97% (HPLC).

Acid-Catalyzed Reaction in Inert Solvent

Reagents and Conditions

This method employs toluene as a solvent and sulfuric acid (pK < 2) as a catalyst, enhancing reaction efficiency.

Procedure

-

Reflux : 2-Fluorobenzoyl chloride (1.0 equiv) and piperidine (1.0 equiv) are refluxed in toluene with 0.1 equiv H₂SO₄ for 6–8 hours.

-

Isolation : The solvent is removed under vacuum, and the residue is treated with HCl/ethanol to precipitate the hydrochloride salt.

Yield and Purity

-

Yield : 70–75% (salt).

-

Purity : >96% (HPLC).

Comparative Analysis of Methods

| Parameter | Method 1 | Method 2 | Method 3 |

|---|---|---|---|

| Solvent | DCM | None | Toluene |

| Catalyst | TEA | None | H₂SO₄ |

| Temperature | 0–5°C | 100–120°C | Reflux (110°C) |

| Reaction Time | 4–6 hours | 2 hours | 6–8 hours |

| Yield (Salt) | 85–90% | 90–95% | 70–75% |

| Purity | >98% | >97% | >96% |

| Scalability | Moderate | High | Moderate |

Industrial Considerations

Analyse Des Réactions Chimiques

4-(2-Fluorobenzoyl)piperidine hydrochloride can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form different products.

Reduction: Reduction reactions can be performed to modify the functional groups present in the molecule.

Substitution: The fluorine atom in the benzoyl group can be substituted with other functional groups using appropriate reagents.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .

Applications De Recherche Scientifique

4-(2-Fluorobenzoyl)piperidine hydrochloride has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: The compound is studied for its potential interactions with biological molecules and its effects on biological systems.

Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

Industry: It is used in the production of materials with specific chemical properties.

Mécanisme D'action

The mechanism of action of 4-(2-Fluorobenzoyl)piperidine hydrochloride involves its interaction with specific molecular targets. The fluorinated benzoyl group can influence the electronic properties of the molecule, affecting its binding affinity to biological targets. The piperidine ring provides a scaffold that can interact with various enzymes and receptors, potentially modulating their activity .

Comparaison Avec Des Composés Similaires

Structural Analogues and Substitution Patterns

The table below compares key structural and physicochemical properties of 4-(2-fluorobenzoyl)piperidine hydrochloride with analogous fluorinated piperidine derivatives:

Key Differences in Pharmacological and Physicochemical Properties

Para-substituted fluorophenyl groups (e.g., 4-(4-fluorophenyl)piperidine) are common in serotonin reuptake inhibitors (SSRIs) like paroxetine, where the para-fluorine optimizes π-π interactions with the serotonin transporter .

Substituent Type :

- Benzoyl vs. Benzyl : The ketone group in benzoyl derivatives (e.g., 4-(2-fluorobenzoyl)piperidine) increases polarity and hydrogen-bonding capacity compared to benzyl-substituted analogs (e.g., 4-(2-fluorobenzyl)piperidine), influencing blood-brain barrier permeability .

- Benzyloxy and Sulfonyl Groups : Derivatives like 4-[(4-methylphenyl)sulfonyl]piperidine hydrochloride (CAS 3470-46-0) exhibit enhanced metabolic stability due to sulfonyl groups, making them suitable for long-acting formulations .

Biological Activity :

- This compound is primarily used in preclinical CNS drug discovery, while 4-(4-fluorobenzyl)piperidine derivatives show promise in dopamine D3 receptor antagonism for treating schizophrenia .

- Paroxetine-related compounds (e.g., USP Paroxetine Related Compound G RS) with para-fluorophenyl groups demonstrate strict structural requirements for SSRI activity, highlighting the importance of substitution patterns .

Activité Biologique

4-(2-Fluorobenzoyl)piperidine hydrochloride is a synthetic compound characterized by a piperidine ring substituted with a fluorinated benzoyl group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and neuropharmacology.

Chemical Structure and Properties

- IUPAC Name: (2-fluorophenyl)-piperidin-4-ylmethanone; hydrochloride

- Molecular Formula: C12H14ClFNO

- Molecular Weight: 243.70 g/mol

- CAS Number: 64671-29-0

The compound features a piperidine scaffold, which is known for its versatility in drug design, allowing for interactions with various biological targets.

The mechanism of action for this compound involves its interaction with specific molecular targets, influencing biological pathways. The fluorinated benzoyl group enhances the compound's electronic properties, potentially affecting its binding affinity to enzymes and receptors. The piperidine structure provides a framework for these interactions, which may modulate enzyme activity and receptor signaling pathways.

Anticancer Properties

Recent studies have highlighted the anticancer potential of benzoylpiperidine derivatives, including this compound. The compound has been shown to inhibit the growth of various cancer cell lines, with IC50 values indicating significant antiproliferative activity:

| Cell Line | IC50 (µM) |

|---|---|

| Human breast cancer | 7.9 - 92 |

| Ovarian cancer | Varies |

| Colorectal cancer | Varies |

For example, a related compound with a similar structure exhibited an IC50 value as low as 0.84 µM against monoacylglycerol lipase (MAGL), suggesting that structural modifications can enhance biological activity .

Neuropharmacological Effects

The compound has also been investigated for its effects on neurotransmitter receptors. It shows notable affinity for serotonin receptors (5-HT2A) and dopaminergic receptors (D1, D2), which are crucial in treating neuropsychiatric disorders:

| Receptor Type | Affinity (pKi) |

|---|---|

| 5-HT2A | 8.04 |

| D2 | 6.25 |

This profile indicates potential use as an atypical antipsychotic with fewer side effects compared to traditional antipsychotics like haloperidol .

Case Studies and Research Findings

- In Silico Studies : A study utilized computer-aided methods to predict the biological activity spectra of new piperidine derivatives, including those similar to this compound. The findings suggested broad pharmacological applications, including anti-cancer and neuroprotective effects .

- Comparative Analysis : When compared to other halogenated benzoylpiperidines, such as 4-(4-fluorobenzoyl)piperidine hydrochloride, variations in halogen substituents significantly influenced their biological activities, highlighting the importance of chemical modifications in drug design .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.